
2-Thiodeoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiodeoxyuridine is a modified nucleoside analog where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Thiodeoxyuridine can be synthesized through multiple routes. One common method involves the glycosylation of a 2-thiouracil derivative with a deoxyribose derivative . Another approach is the direct thionation of a uridine derivative . The reaction conditions typically involve the use of protective groups to ensure selective thionation and glycosylation.
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which allow for the efficient incorporation of thio-modified nucleosides into oligonucleotides . This method is advantageous due to its scalability and the ability to produce high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thiodeoxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which alters the compound’s reactivity compared to its oxygen-containing analogs .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-Thiodeoxyuridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Thiodeoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The sulfur atom in the compound enhances its binding affinity to complementary nucleic acids, leading to increased stability of the nucleic acid duplex . This property is particularly useful in therapeutic applications, where the compound can inhibit viral replication or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Thiouridine: Similar to 2-Thiodeoxyuridine, but with a ribose sugar instead of deoxyribose.
2-Thiothymidine: Another analog with a thymine base instead of uracil.
2-Thiouracil: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct physicochemical properties. The presence of the sulfur atom enhances its hybridization affinity and base discrimination ability, making it a valuable tool in nucleic acid research and therapeutic applications .
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) |
InChI-Schlüssel |
QVBGIJMTWBYCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



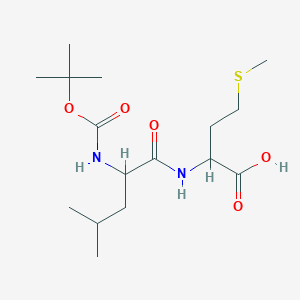
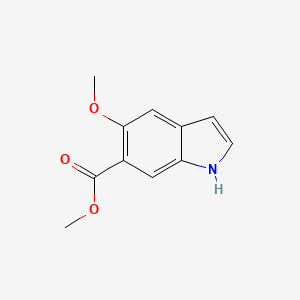
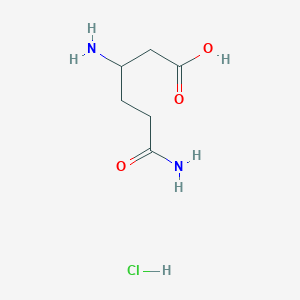
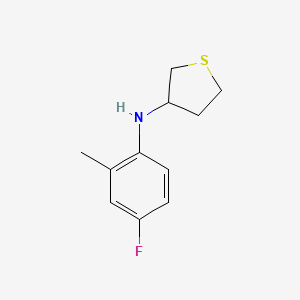
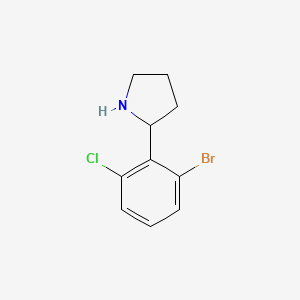
![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)
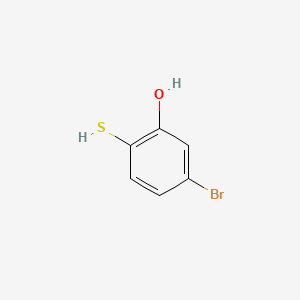
![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)
![5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B15094027.png)
